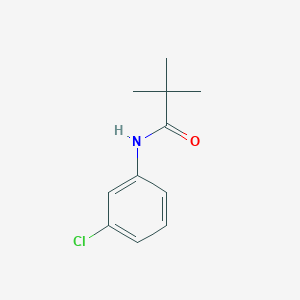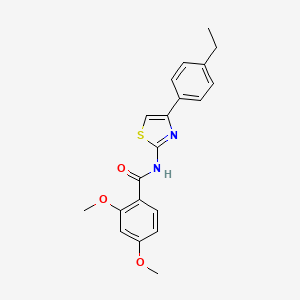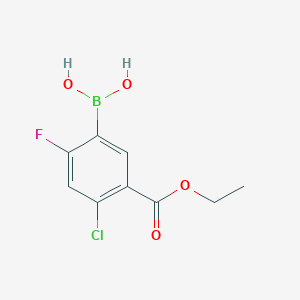
4-Chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid
Vue d'ensemble
Description
4-Chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid is a chemical compound with the CAS Number: 325786-25-2 . It has a molecular weight of 246.43 . The IUPAC name for this compound is (4-chloro-5-(ethoxycarbonyl)-2-fluorophenyl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9BClFO4/c1-2-16-9(13)5-3-6(10(14)15)8(12)4-7(5)11/h3-4,14-15H,2H2,1H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . The country of origin is CN . The shipping temperature is room temperature .Applications De Recherche Scientifique
1. Fluorescence Quenching Studies
- Application: The study of fluorescence quenching in boronic acid derivatives, including a close analog of 4-Chloro-2-fluoro-5-ethoxycarbonylphenylboronic acid, provides insights into their potential use in sensing and detection applications. Such compounds have been investigated using Stern-Volmer kinetics to understand their interactions with quenchers like aniline, potentially leading to applications in chemical sensing and analysis (Geethanjali, Nagaraja, & Melavanki, 2015).
2. Building Blocks for Silicon-Containing Drugs
- Application: Derivatives of phenylboronic acids, including those structurally related to this compound, have been synthesized as potential building blocks for silicon-containing drugs. These compounds, characterized through various analytical techniques, have been proposed for the synthesis of novel drug compounds, demonstrating the versatility of boronic acids in medicinal chemistry (Troegel, Möller, Burschka, & Tacke, 2009).
3. Synthesis of Heterocyclic Scaffolds
- Application: 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound related to this compound, has been used as a multireactive building block in heterocyclic oriented synthesis (HOS). This application demonstrates the potential of such compounds in the preparation of nitrogenous heterocycles, important in drug discovery and development (Křupková, Funk, Soural, & Hlaváč, 2013).
4. Synthesis of Fluorescent Probes for Glucose Detection
- Application: The synthesis of diboronic acid-based fluorescent probes, including derivatives with fluoro and chloro substituents, showcases the use of boronic acids in the development of sensitive detection methods for glucose in biological samples. Such applications are crucial in clinical diagnostics and medical research (Wang et al., 2021).
5. Antifungal Activity of Formylphenylboronic Acids
- Application: Derivatives of phenylboronic acids, including 4-fluoro-2-formylphenylboronic acid, have demonstrated antifungal activity against various fungal strains. The study of these compounds reveals the significance of tautomeric equilibrium and the position of substituents in their antifungal efficacy, suggesting potential applications in antifungal drug development (Borys et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
(4-chloro-5-ethoxycarbonyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BClFO4/c1-2-16-9(13)5-3-6(10(14)15)8(12)4-7(5)11/h3-4,14-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUHWELFZBBIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Cl)C(=O)OCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301199570 | |
| Record name | Benzoic acid, 5-borono-2-chloro-4-fluoro-, 1-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325786-25-2 | |
| Record name | Benzoic acid, 5-borono-2-chloro-4-fluoro-, 1-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325786-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-borono-2-chloro-4-fluoro-, 1-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


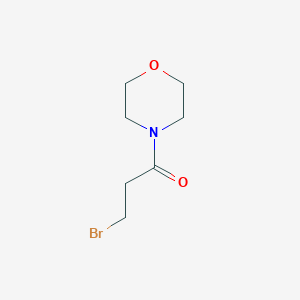

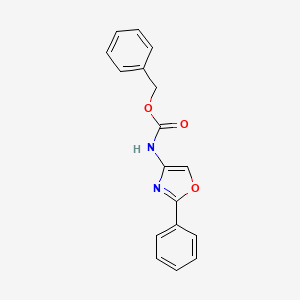
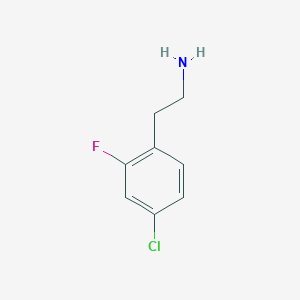

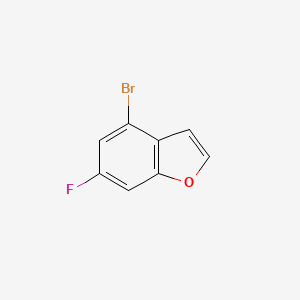

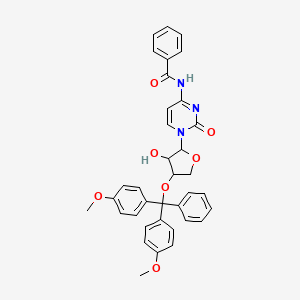

![6-[(Difluoromethyl)sulfanyl]-1,3-benzothiazol-2-amine](/img/structure/B3259947.png)
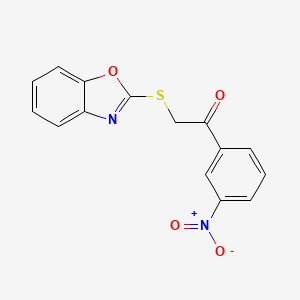
![(2Z)-6-bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3259978.png)
